Computational Profiling of 5-bromo-N-methylfuran-2-carboxamide: A Multi-Target In Silico Framework
Computational Profiling of 5-bromo-N-methylfuran-2-carboxamide: A Multi-Target In Silico Framework
Executive Summary
This technical guide outlines a rigorous in silico characterization protocol for 5-bromo-N-methylfuran-2-carboxamide (SMILES: CNC(=O)c1ccc(Br)o1). As a halogenated furan-2-carboxamide, this scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for natural furanones involved in bacterial quorum sensing and a core motif in kinase inhibition.
This guide moves beyond simple database lookups, establishing a predictive causality workflow . We integrate ligand-based reverse screening with structure-based docking to validate bioactivity, while simultaneously flagging metabolic liabilities inherent to the furan ring system.
Part 1: Structural Logic & Pharmacophore Mapping
Before initiating computational cycles, we must define the chemical features that drive this molecule's behavior. The 5-bromo-N-methylfuran-2-carboxamide entity possesses three distinct interaction vectors:
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The Furan Core: A planar, aromatic oxygen heterocycle. In biological systems, this often mimics the homoserine lactone ring found in bacterial signaling molecules (Autoinducers).
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The 5-Bromo Substituent: A critical lipophilic anchor. More importantly, it acts as a Halogen Bond (XB) donor . The
-hole of the bromine atom can interact with backbone carbonyl oxygens in the target protein, a high-value interaction often overlooked in standard docking scores. -
The N-Methyl Carboxamide: A classical hydrogen bond donor/acceptor motif (Donor: NH, Acceptor: C=O) that confers orientation specificity within the binding pocket.
Workflow Overview: The In Silico Pipeline
The following diagram illustrates the integrated workflow for profiling this compound, ensuring orthogonality between ligand-based and structure-based predictions.
Figure 1: Integrated computational workflow combining ligand-based target prediction with structure-based validation.
Part 2: Target Prediction (Ligand-Based Strategy)
We utilize SwissTargetPrediction to perform reverse screening.[1][2] This tool is superior to simple BLAST searches because it employs a dual-scoring mechanism: 2D similarity (FP2 fingerprints) and 3D electroshape similarity against the ChEMBL database [1].
Protocol 1: Reverse Screening
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Input: Canonical SMILES CNC(=O)c1ccc(Br)o1.
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Settings: Select "Homo sapiens" for kinase profiling and "Pseudomonas aeruginosa" (if available) or generic bacterial targets for antimicrobial profiling.
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Interpretation: Filter results by Probability > 0.5 .
Predicted Bioactivity Profile
Based on the furan-2-carboxamide scaffold's known medicinal chemistry, the following targets are the highest probability hits:
| Target Class | Specific Protein | Rationale | Probability |
| Quorum Sensing | LasR (Transcriptional activator) | Furan-carboxamides are bioisosteres of N-acyl homoserine lactones (AHLs), the natural ligands of LasR [2]. | High (>0.[1][3]8) |
| Kinase | GSK-3 | The amide-furan motif mimics the hinge-binding region of known ATP-competitive inhibitors. | Moderate (0.5-0.7) |
| Protease | SARS-CoV-2 Mpro | Recent studies identify furan-2-carbothioamides as non-covalent inhibitors of viral proteases [3]. | Emerging |
| Cytoskeleton | Tubulin | 5-bromo-furan derivatives have been validated to bind the colchicine site of tubulin [4]. | Moderate |
Part 3: Structural Validation (Docking Protocol)
To validate the ligand-based predictions, we perform molecular docking.[4][5][6] We will focus on LasR (PDB: 2UV0) as the primary target, given the high structural congruence between the query molecule and the natural LasR ligand.
Protocol 2: AutoDock Vina Workflow
This protocol ensures reproducibility and uses the AutoDock Vina scoring function, which is optimized for hydrophobic and hydrogen-bonding interactions [5].
Step 1: Ligand Preparation
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Geometry Optimization: Use Avogadro to generate the 3D conformer. Minimize energy using the MMFF94 force field.
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Protonation: The amide nitrogen is neutral at physiological pH (7.4). Ensure the amide is in the trans configuration (energetically favorable).
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File Conversion: Convert .mol2 to .pdbqt using Meeko or AutoDockTools.
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Critical: Define the rotatable bond between the furan ring and the carbonyl carbon.
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Step 2: Receptor Preparation (LasR)
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Source: Retrieve PDB ID 2UV0 (LasR ligand-binding domain).
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Cleaning: Remove water molecules and the co-crystallized ligand (3-oxo-C12-HSL).
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Protonation: Add polar hydrogens. Assign Kollman charges.
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Grid Box: Center the grid on the natural ligand binding pocket.
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Coordinates (approx): X=24.0, Y=14.0, Z=10.0.
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Size: 20 x 20 x 20 Å.[7]
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Step 3: Execution & Scoring
Run Vina with an exhaustiveness of 32 (higher than default 8) to ensure the halogen bond orientation is sampled.
Docking Logic Diagram
The following diagram details the specific molecular interactions expected in a successful docking pose for this scaffold.
Figure 2: Predicted interaction map within the LasR binding pocket. Note the halogen bond contribution from the 5-bromo position.
Part 4: ADMET & Toxicity Profiling (The "Kill" Step)
A responsible in silico guide must address the liabilities of the furan scaffold. While furan-2-carboxamides are active, the furan ring itself is a structural alert.
Protocol 3: Toxicity Prediction (ProTox-II)
We utilize ProTox-II (and the updated ProTox 3.0) to evaluate the safety profile [6].
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Metabolic Activation: Furan rings can be oxidized by Cytochrome P450 (specifically CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive dicarbonyl species that crosslinks proteins and DNA.
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Input: SMILES CNC(=O)c1ccc(Br)o1.
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Expected Alerts:
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Hepatotoxicity: High probability due to reactive metabolite formation.
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Mutagenicity (Ames): Potential positive result if the furan epoxide intermediate is long-lived.
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Data Summary Table: Predicted ADMET Properties
| Property | Tool | Value/Prediction | Interpretation |
| LogP | SwissADME | ~1.8 - 2.1 | Optimal lipophilicity for membrane permeability. |
| TPSA | SwissADME | ~42 Ų | Excellent oral bioavailability (Rule of 5 compliant). |
| BBB Permeant | SwissADME | Yes | Can cross the Blood-Brain Barrier (relevant for CNS targets). |
| LD50 (Rat) | ProTox-II | ~500 mg/kg | Class 4 (Harmful if swallowed). |
| Tox Alert | ProTox-II | Furan Epoxidation | CRITICAL: Requires metabolic stability testing in early in vitro assays. |
Conclusion
The computational profiling of 5-bromo-N-methylfuran-2-carboxamide identifies it as a potent, lead-like scaffold with high probability of activity against bacterial Quorum Sensing (LasR) and human Kinases (GSK-3b) .
Recommendation:
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Proceed with docking validation against LasR (PDB: 2UV0).
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Synthesize the compound (or purchase, CAS 156428-26-5).
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Mandatory Filter: Prioritize in vitro metabolic stability assays (microsomal stability) early in the pipeline to assess the risk of the furan ring opening. If toxicity is high, consider bioisosteric replacement of the furan oxygen with sulfur (thiophene) or nitrogen (pyrrole) to retain geometry while reducing metabolic reactivity.
References
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Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1][2][8] Nucleic Acids Research, 47(W1), W357–W364. Link
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Muñoz-Estrada, A. C., et al. (2025).[5][6] Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Link
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Li, Z., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease.[9] European Journal of Medicinal Chemistry, 229, 114063. Link
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BenchChem. (n.d.). Mechanistic in Vitro Biochemical and Biological Studies of 5-Bromo-N-Cyclopentylfuran-2-Carboxamide. Link
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
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Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[10] Nucleic Acids Research, 46(W1), W257–W263. Link
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